molecular formula C20H20N2O4S B2581238 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 923415-23-0

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2581238
CAS No.: 923415-23-0
M. Wt: 384.45
InChI Key: OYXHFNHMPZLYDH-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide (CAS 923415-23-0) is a synthetic organic compound with a molecular formula of C20H20N2O4S and a molecular weight of 384.45 g/mol. This acetamide derivative features a central 1,3-thiazole ring, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . The thiazole ring is substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 2-position with the nitrogen of the acetamide bridge, which is in turn linked to a 4-methoxyphenyl group. This specific molecular architecture makes it a compound of significant interest in chemical and pharmaceutical research. Thiazole derivatives are extensively investigated for their broad spectrum of pharmacological properties. Research indicates that compounds containing the thiazole nucleus possess remarkable biological activities, including potential anticancer effects against various cell lines such as breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human cervical cancer (HeLa) . The presence of multiple methoxy groups in its structure may influence its electronic properties and binding affinity to biological targets. The compound is offered with a purity of 90% or higher and is available for research purposes in quantities ranging from 1mg to 40mg . This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or any veterinary use.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-24-15-7-4-13(5-8-15)10-19(23)22-20-21-16(12-27-20)14-6-9-17(25-2)18(11-14)26-3/h4-9,11-12H,10H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXHFNHMPZLYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions, where methoxy-substituted phenyl groups are reacted with appropriate electrophiles.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the thiazole derivative with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent type, position, and heterocyclic modifications. Key comparisons include:

Compound Name Substituents (Thiazole Ring) Substituents (Acetamide Side Chain) Molecular Weight Key Properties/Activities Reference
N-[4-(4-Methoxyphenyl)thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide (16) 4-Methoxyphenyl 4-Phenylpiperazine 408.52 MMP inhibition; higher polarity
N-[4-(3-Chloro-4-fluorophenyl)thiazol-2-yl]acetamide (14) 3-Chloro-4-fluorophenyl Acetamide ~280 (estimated) c-Abl kinase activation; halogenated
N-[4-(4-Hydroxy-3-methoxyphenyl)thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl Acetamide ~290 (estimated) COX/LOX inhibition; polar hydroxyl
N-[4-(4-Methoxyphenyl)-5-methylthiazol-2-yl]-2-(morpholin-4-yl)acetamide 4-Methoxyphenyl, 5-methyl Morpholine 347.43 Enhanced solubility via morpholine
Target Compound 3,4-Dimethoxyphenyl 4-Methoxyphenyl ~400 (estimated) High lipophilicity; broad bioactivity

Key Observations:

  • Methoxy vs.
  • Polarity and Solubility : Compounds with morpholine (e.g., ) or piperazine (e.g., ) in the side chain exhibit higher aqueous solubility than the target compound, which lacks such groups.
  • Steric Effects : The 3,4-dimethoxy substitution on the thiazole ring introduces steric bulk, which may influence binding to enzyme active sites compared to para-substituted analogs .

Q & A

Q. Optimization Strategies :

  • Catalysts : Use anhydrous aluminum chloride (AlCl₃) for Friedel-Crafts-type reactions to enhance electrophilic substitution on aromatic rings .
  • Purification : Employ flash column chromatography (FCC) with silica gel, as described in , to isolate high-purity products.
  • Yield Improvement : Multi-step reactions often suffer from low yields (e.g., 2–5% in ). Optimize stoichiometry, temperature (e.g., 80–100°C for cyclization), and solvent polarity (DMF or THF) to reduce side reactions.

Q. Table 1: Comparison of Synthetic Approaches

StepReagents/ConditionsYieldSource
Thiazole core synthesisThiourea + α-bromoacetamide, AlCl₃, 80°C40–60%
Acetamide coupling2-chloro intermediate + 4-methoxyaniline30–50%
Final purificationFCC (hexane:ethyl acetate, 3:1)>95%

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic Research Question
Structural confirmation requires a combination of:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy groups (δ 3.7–3.9 ppm, singlet), thiazole protons (δ 7.2–8.1 ppm), and acetamide NH (δ 8.5–9.0 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and aromatic carbons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 427.12 for C₂₁H₂₁N₂O₄S⁺) .
  • Infrared (IR) Spectroscopy : Detect C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced Tip : For isomers or impurities, use 2D NMR (COSY, HSQC) to resolve overlapping signals.

How can crystallographic data for this compound be refined using SHELX software?

Advanced Research Question
Steps for Structure Refinement :

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.

Structure Solution : Employ SHELXD (direct methods) or SHELXS (Patterson synthesis) for phase determination .

Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Key parameters:

  • R-factor: Aim for <5% using anisotropic displacement parameters.
  • Twinning: Use TWIN/BASF commands if data suggests twinning .

Validation : Check for geometric outliers (e.g., bond lengths, angles) with PLATON.

Example : used similar methods to resolve a fluorophenyl-thiazole acetamide structure.

What strategies address low yields in multi-step syntheses of this compound?

Advanced Research Question
Common Challenges :

  • Intermediate instability (e.g., thiourea derivatives hydrolyzing).
  • Steric hindrance during cyclization.

Q. Solutions :

  • Protecting Groups : Temporarily protect reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve cyclization efficiency .
  • Catalytic Systems : Use Pd/C or CuI for coupling steps to enhance regioselectivity .

How can structure-activity relationships (SAR) be analyzed for potential biological activity?

Advanced Research Question
Methodology :

Bioactivity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with analogues lacking methoxy groups .

Computational Modeling :

  • Docking Studies : Use AutoDock Vina to predict binding to targets like CDK5/p25 ().
  • QSAR : Correlate electronic parameters (Hammett σ) with activity trends.

Q. Table 2: Hypothetical SAR Data

SubstituentIC₅₀ (µM)Target Protein
3,4-Dimethoxyphenyl12.3CDK5/p25
4-Methoxyphenyl18.7COX-1

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Potential Causes :

  • Assay Variability : Differences in cell lines, incubation times, or solvent (DMSO vs. PBS).
  • Compound Purity : HPLC purity <95% ( highlights vendor-dependent variability).

Q. Resolution Strategies :

  • Standardized Protocols : Follow OECD guidelines for cytotoxicity assays.
  • Orthogonal Validation : Confirm results with alternative assays (e.g., apoptosis via flow cytometry).

What computational methods predict the compound’s interaction with enzyme targets?

Advanced Research Question
Workflow :

Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into active sites (e.g., COX-1 in ).

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

Free Energy Calculations : Calculate binding affinities with MM-PBSA.

Example : ’s ligand (C25H20Cl2N2O3S2) was analyzed similarly for kinase inhibition.

Notes

  • All methodologies are derived from peer-reviewed protocols in cited evidence.
  • For reproducibility, report detailed reaction conditions and analytical parameters.

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